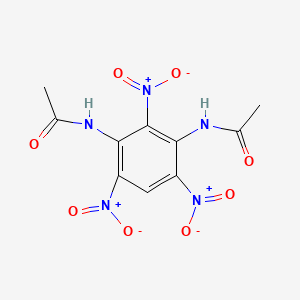![molecular formula C15H32N2O2 B14403535 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol CAS No. 85181-20-0](/img/structure/B14403535.png)
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is a complex organic compound known for its unique structural properties. It is derived from 1,2,2,6,6-pentamethylpiperidine, a compound often used in various chemical syntheses due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 1,2,2,6,6-pentamethylpiperidine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as sodium hydride or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved often include the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound’s structure and enhance its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A precursor to the compound, known for its stability and reactivity.
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate: Used as a light stabilizer in coatings and inks.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: Applied in industrial coatings and automotive paints.
Uniqueness
What sets 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol apart from similar compounds is its unique combination of stability and reactivity, making it a valuable compound in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
85181-20-0 |
|---|---|
Fórmula molecular |
C15H32N2O2 |
Peso molecular |
272.43 g/mol |
Nombre IUPAC |
2-[2-[methyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C15H32N2O2/c1-14(2)11-13(12-15(3,4)17(14)6)16(5)7-9-19-10-8-18/h13,18H,7-12H2,1-6H3 |
Clave InChI |
GANAODUIZXVAAW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1C)(C)C)N(C)CCOCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)
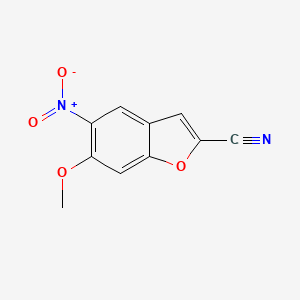
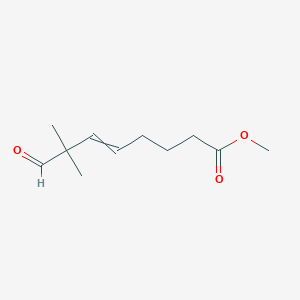

![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)
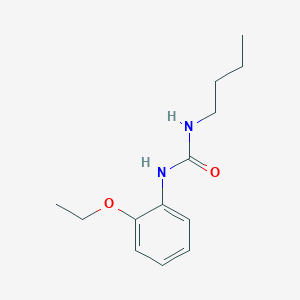

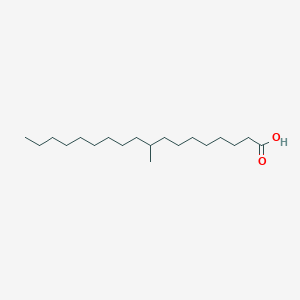
![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)

